molecular formula C28H24FN5O2 B2436370 4-[(4-fluorophenyl)methyl]-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 902959-96-0

4-[(4-fluorophenyl)methyl]-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2436370
CAS No.: 902959-96-0
M. Wt: 481.531
InChI Key:
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Description

4-[(4-fluorophenyl)methyl]-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C28H24FN5O2 and its molecular weight is 481.531. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

A significant aspect of research on compounds like 4-[(4-fluorophenyl)methyl]-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves exploring new methods of synthesis. Shawali, Hassaneen, and Shurrab (2008) discussed a novel series of 2,4-disubstituted-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-ones prepared by Dimroth rearrangement, highlighting innovative synthetic strategies (Shawali, Hassaneen, & Shurrab, 2008).

Computer Prediction of Biological Activity

Danylchenko, Drushlyak, and Kovalenko (2016) focused on the virtual library modeling of related compounds, using software for predicting their biological activity spectrum and acute toxicity. They identified types of activity for these compounds and sorted the most perspective substances for synthesis, particularly highlighting their potential in treating male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).

Pharmacological Potential

Alagarsamy et al. (2005) explored a series of similar compounds synthesized for their H1-antihistaminic activity. Their research indicated significant potential for these compounds in developing new classes of antihistamines, demonstrating notable effectiveness and reduced sedation compared to standard drugs (Alagarsamy, Giridhar, & Yadav, 2005).

Anticancer Activity

Reddy et al. (2015) studied a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements essential for anticancer activity. They observed significant cytotoxicity against various human cancer cell lines, suggesting these compounds' potential in cancer treatment (Reddy et al., 2015).

Properties

IUPAC Name

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-4-[(4-fluorophenyl)methyl]-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FN5O2/c29-22-11-9-19(10-12-22)17-33-27(36)23-7-3-4-8-24(23)34-25(30-31-28(33)34)13-14-26(35)32-16-15-20-5-1-2-6-21(20)18-32/h1-2,5-6,9-12,23-24,28,31H,3-4,7-8,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPCHKGXCSJLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)N4CCC5=CC=CC=C5C4)CC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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